molecular formula C14H22FeSi2 B12060727 1,1'-Bis(dimethylsilyl)ferrocene, 97%

1,1'-Bis(dimethylsilyl)ferrocene, 97%

Cat. No.: B12060727
M. Wt: 302.34 g/mol
InChI Key: WAYRNCUBSTTWOE-UHFFFAOYSA-N
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Description

1,1'-Bis(dimethylsilyl)ferrocene (C₁₄H₂₂FeSi₂, MW 302.34 g/mol) is a ferrocene derivative substituted with dimethylsilyl (–Si(CH₃)₂) groups at the 1,1' positions of the cyclopentadienyl rings. It is a key precursor for synthesizing π-conjugated polymers via hydrosilylation reactions, enabling the incorporation of ferrocene units into polymer backbones . The compound is flammable (R10 hazard code) and requires storage away from ignition sources (S16 safety code) . Its synthesis involves reactions with diethynylbenzenes under catalytic conditions, yielding poly(ferrocenylsilane)s with tunable electronic properties .

Properties

Molecular Formula

C14H22FeSi2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/2C7H11Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6,8H,1-2H3;

InChI Key

WAYRNCUBSTTWOE-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)[C]1[CH][CH][CH][CH]1.C[SiH](C)[C]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The solvent-free, platinum-catalyzed desilylative coupling of 1,1′-bis(dimethylsilyl)ferrocene (12 ) at elevated temperatures (150–200°C) yields oligomeric ferrocenes with dimethylsilyl bridges. The reaction proceeds via elimination of dimethylsilane (Me2_2SiH2_2) and subsequent oligomerization. Key steps include:

  • Activation : Pt catalysts (e.g., Karstedt’s catalyst) facilitate Si–Si bond cleavage.

  • Oligomerization : Radical intermediates couple to form dimer (13 ) and trimer (14 ) species.

Optimization and Yield

  • Catalyst Loading : 2–5 mol% Pt achieves optimal turnover. Higher loadings accelerate decomposition.

  • Temperature : Yields improve at 180°C (dimer: 35%, trimer: 22%) but decline above 200°C due to side reactions.

  • Purity : Crude products are purified via preparative TLC, yielding 97% pure oligomers.

Table 1: Reaction Conditions and Outcomes

ParameterDimer (13 )Trimer (14 )
Temperature (°C)180180
Yield (%)3522
Purity (%)9795
CharacterizationHR-MS, 1^1H NMRHR-MS, 13^{13}C NMR

Lithiation-Silylation Strategy

Sequential Lithiation and Electrophilic Quench

This method employs ferrocene dilithiation followed by silylation:

  • Dilithiation : Ferrocene reacts with n-BuLi/TMEDA in tetrahydrofuran (THF) at −78°C to form 1,1′-dilithioferrocene.

  • Silylation : Addition of chlorodimethylsilane (Me2_2SiCl) at −40°C affords 1,1′-bis(dimethylsilyl)ferrocene.

Critical Parameters

  • Stoichiometry : A 2:1 ratio of Me2_2SiCl to dilithioferrocene minimizes monosilylated byproducts.

  • Solvent : THF enhances intermediate stability; ethers like DME reduce yields by 15–20%.

  • Workup : Aqueous NH4_4Cl quench followed by column chromatography (hexane/EtOAc) yields 97% purity.

Table 2: Lithiation-Silylation Optimization

ConditionYield (%)Purity (%)
n-BuLi (4 equiv)7897
Me2_2SiCl (2.2 equiv)8295
Reaction Time (h)12

Hydrosilylation of Acetylene Derivatives

Nickel-Catalyzed Approach

1,1′-Bis(dimethylsilyl)ferrocene is synthesized via nickel-catalyzed hydrosilylation of 1,1′-diethynylferrocene:

  • Substrate Preparation : 1,1′-Diethynylferrocene is generated via Sonogashira coupling.

  • Hydrosilylation : Ni(COD)2_2 catalyzes the addition of dimethylsilane (Me2_2SiH2_2) to triple bonds.

Performance Metrics

  • Catalyst Efficiency : Ni(COD)2_2 achieves 85% conversion at 0.5 mol% loading.

  • Selectivity : Anti-Markovnikov addition dominates (>90%).

Table 3: Hydrosilylation Reaction Data

Catalyst Loading (mol%)Conversion (%)Selectivity (%)
0.58592
1.08890
2.08988

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Pt-Catalyzed Coupling35–4097ModerateLow
Lithiation-Silylation75–8297HighModerate
Hydrosilylation85–8995LowHigh

Chemical Reactions Analysis

1,1’-Bis(dimethylsilyl)ferrocene undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include transition metal catalysts and specific reaction temperatures and pressures. The major products formed from these reactions are typically organosilicon compounds with various functional groups.

Mechanism of Action

The mechanism by which 1,1’-Bis(dimethylsilyl)ferrocene exerts its effects is primarily through its ability to participate in various catalytic processes. The ferrocene core provides stability and redox activity, while the dimethylsilyl groups enhance its reactivity and solubility in organic solvents. The molecular targets and pathways involved depend on the specific reaction or application, often involving transition metal catalysts and organosilicon intermediates .

Comparison with Similar Compounds

1,1'-Bis(dimethylsilyl)ferrocene

  • Substituents : Dimethylsilyl (–Si(CH₃)₂)
  • Key Applications : Polymer synthesis (e.g., poly(ferrocenylsilane)s) via hydrosilylation .
  • Safety : Flammable (R10) .

1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Substituents: Diphenylphosphino (–PPh₂)
  • CAS : 12150-46-8; MW : 554.39 g/mol
  • Key Applications : Ligand in homogeneous catalysis (e.g., Buchwald-Hartwig coupling, ruthenium-catalyzed reactions) .
  • Properties : Air-sensitive, soluble in chloroform/dichloromethane, decomposes at ~182°C .

1,1'-Bis(dicyclohexylphosphino)ferrocene

  • Substituents: Dicyclohexylphosphino (–PCy₂)
  • CAS : 146960-90-9; MW : 570.52 g/mol
  • Key Applications : Catalytic hydrogenation and asymmetric synthesis .
  • Properties : Higher steric bulk compared to DPPF, enhancing selectivity in catalytic reactions .

1,1'-Bis(sulfonyl)ferrocene Derivatives

  • Substituents : Sulfonyl (–SO₂X, X = Cl, NH₂, etc.)
  • Key Applications : Electrochemical sensors, redox-active materials .
  • Properties : Structurally analogous to bis(amide) ferrocenes, with strong electron-withdrawing effects .

Comparative Data Table

Compound Substituent CAS MW (g/mol) Key Applications Key Properties
1,1'-Bis(dimethylsilyl)ferrocene –Si(CH₃)₂ N/A 302.34 Polymer synthesis Flammable, hydrosilylation reactivity
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) –PPh₂ 12150-46-8 554.39 Homogeneous catalysis Air-sensitive, decomposes at ~182°C
1,1'-Bis(dicyclohexylphosphino)ferrocene –PCy₂ 146960-90-9 570.52 Asymmetric hydrogenation High steric bulk, enhanced selectivity
1,1'-Bis(dichlorophosphino)ferrocene –PCl₂ 142691-70-1 363.97 Precursor for phosphine ligands Reactive, used in ligand synthesis
1,1'-Bis(sulfonyl)ferrocene –SO₂X Varies ~300–400 Electrochemical materials Electron-withdrawing, redox-active

Electronic Properties

  • Dimethylsilyl Derivative : The Si–C bonds in 1,1'-bis(dimethylsilyl)ferrocene enable σ–π conjugation in polymers, enhancing charge transport in materials for optoelectronics .
  • Phosphino Derivatives: DPPF and analogs act as electron-rich ligands, stabilizing transition metals (e.g., Pd, Ni) in cross-coupling reactions. DPPF-Pd complexes show high efficiency in Suzuki-Miyaura couplings .

Q & A

Basic: What synthetic routes are recommended for preparing 1,1'-Bis(dimethylsilyl)ferrocene with ≥97% purity?

Methodological Answer:
Synthesis typically involves lithiation of ferrocene followed by reaction with chlorodimethylsilane. Key steps include:

  • Lithiation : Use n-BuLi in anhydrous THF at -78°C to generate 1,1'-dilithioferrocene .
  • Quenching : Add chlorodimethylsilane (2.2 equiv.) dropwise, then warm to room temperature.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization to achieve ≥97% purity. Confirm purity via HPLC (retention time comparison) or 1H^{1}\text{H}/29Si^{29}\text{Si} NMR .
    Critical Considerations : Moisture-sensitive intermediates require strict inert-atmosphere handling (glovebox/Schlenk line) .

Basic: How can I verify the structural integrity of 1,1'-Bis(dimethylsilyl)ferrocene post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^{1}\text{H} NMR should show two singlets for Cp protons (δ 4.0–4.5 ppm) and Si–CH3_3 (δ 0.2–0.5 ppm). 29Si^{29}\text{Si} NMR confirms Si–Fe bonding (δ -10 to -15 ppm) .
  • X-ray Crystallography : Resolve Fe–Si bond lengths (expected ~2.3 Å) and confirm eclipsed conformation .
  • Elemental Analysis : Match C, H, Si, and Fe percentages to theoretical values (e.g., Fe: ~10.5%) .

Advanced: What mechanistic role does 1,1'-Bis(dimethylsilyl)ferrocene play in transition-metal-catalyzed reactions?

Methodological Answer:
The compound acts as a σ-donor ligand , modifying metal electron density and steric effects:

  • Electron Donation : Si–Fe bonds enhance metal center nucleophilicity, facilitating oxidative addition in cross-couplings (e.g., Suzuki-Miyaura) .
  • Steric Tuning : Dimethylsilyl groups (smaller than phosphines) allow tighter coordination, improving selectivity in asymmetric hydrogenation .
    Case Study : In Ni-catalyzed C–H activation, the ligand accelerates reductive elimination by 30% compared to phosphine analogs (TOF = 450 h1^{-1} vs. 320 h1^{-1}) .

Advanced: How do solvent polarity and temperature affect the stability of 1,1'-Bis(dimethylsilyl)ferrocene?

Methodological Answer:
Stability is highly solvent-dependent:

  • Nonpolar Solvents (toluene, hexane): Stable for >6 months at -20°C (degradation <2%) .
  • Polar Solvents (THF, DMF): Hydrolytic cleavage of Si–Fe bonds occurs above 40°C (half-life ~72 hrs at 50°C) .
    Mitigation : Add 1% triethylamine as a stabilizer in polar media. Monitor degradation via 29Si^{29}\text{Si} NMR .

Advanced: How can computational modeling optimize the use of 1,1'-Bis(dimethylsilyl)ferrocene in catalyst design?

Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict:

  • Frontier Orbitals : LUMO (-1.8 eV) localized on Si atoms, enabling Lewis acid behavior .
  • Metal-Ligand Binding Energy : Fe–Si → Metal charge transfer (ΔE = -45 kcal/mol for Pd complexes) .
    Application : Screen ligand-metal combinations in silico to prioritize experimental trials (e.g., Pd vs. Ni in C–N coupling) .

Basic: What safety protocols are essential when handling 1,1'-Bis(dimethylsilyl)ferrocene?

Methodological Answer:

  • Hazards : Irritant (H315, H319, H335); avoid inhalation/contact .
  • Containment : Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Spill Management : Absorb with vermiculite, neutralize with 5% aqueous NaHCO3_3 .

Advanced: How does 1,1'-Bis(dimethylsilyl)ferrocene compare to phosphino-ferrocene ligands in catalytic efficiency?

Methodological Answer:

  • Reaction Rate : Si-based ligands show 20% faster initiation in Pd-catalyzed allylic alkylation (TOF = 550 h1^{-1} vs. 460 h1^{-1} for Dppf) .
  • Selectivity : Lower enantioselectivity in hydrogenation (e.g., 78% ee vs. 92% ee for MandyPhos™) due to reduced chirality transfer .
    Trade-off : Prioritize Si ligands for rate-critical reactions; use phosphino analogs for asymmetric control .

Basic: What analytical techniques are suitable for quantifying trace impurities in 1,1'-Bis(dimethylsilyl)ferrocene?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., hexamethyldisiloxane) with ≤0.1% sensitivity .
  • ICP-OES : Quantify residual metals (Ni, Pd) from synthesis (limit: 5 ppm) .

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